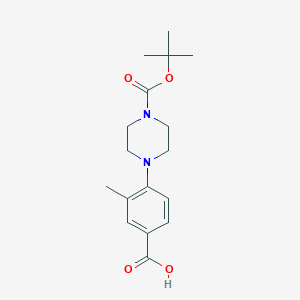

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

描述

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (C₁₇H₂₄N₂O₄, MW 320.39) is a benzoic acid derivative featuring a piperazine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 3-position of the aromatic ring . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the benzoic acid moiety enables conjugation via carboxylate chemistry. This compound is critical in pharmaceutical research as a building block for drug candidates, particularly in protease inhibitors or receptor antagonists where aromatic carboxylic acids are key pharmacophores .

属性

IUPAC Name |

3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-12-11-13(15(20)21)5-6-14(12)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWDGGBZWCGVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound.

科学研究应用

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid can be contextualized against related Boc-piperazine derivatives. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogues

*Calculated molecular weight based on formula.

Structural and Functional Differences

In contrast, aliphatic acids like acetic (C₂) or butanoic (C₄) acids provide flexibility, which may improve solubility in polar solvents .

Boc Protection Strategy :

- All compounds utilize the Boc group to protect the piperazine nitrogen. However, the aromatic vs. aliphatic carboxylic acid environment influences deprotection kinetics. For example, acidic conditions (e.g., HCl in THF) cleave the Boc group efficiently in the target compound , while aliphatic analogues may require adjusted reaction times .

Reactivity and Applications: The phenylboronic acid derivative (C₁₆H₂₃BN₂O₄) is tailored for cross-coupling reactions, enabling C-C bond formation in drug scaffolds . The butanoic acid variant (C₁₃H₂₄N₂O₄) serves as a spacer in bioconjugation, leveraging its longer chain for improved solubility in organic solvents .

Physicochemical Properties :

- Topological Polar Surface Area (TPSA) : The benzoic acid derivative likely has a higher TPSA (~85 Ų) due to the carboxylate group, reducing blood-brain barrier (BBB) permeability compared to aliphatic analogues (e.g., ~75 Ų for the acetic acid variant) .

- Lipophilicity (LogP) : The aromatic ring in the target compound increases LogP (~2.5 estimated) compared to acetic acid (LogP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

生物活性

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid, commonly referred to as BOC-piperazine benzoic acid, is a compound with significant implications in medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

- CAS Number : 936329-97-4

The presence of the tert-butoxycarbonyl (BOC) group enhances the compound's stability and solubility, making it a valuable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzoic acid derivatives under controlled conditions. The BOC group is introduced to protect the amine functionality during synthesis, facilitating further modifications.

Antitumor Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 8.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 10.0 | |

| PC-3 (Prostate Cancer) | 15.0 |

These results indicate that the compound exhibits selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interfere with the PI3K/Akt and MAPK signaling cascades, which are critical in cancer progression.

Case Studies

- Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that it induces apoptosis through the activation of caspase pathways. The research highlighted a dose-dependent increase in apoptotic markers, supporting its role as a potential therapeutic agent for breast cancer treatment.

- Combination Therapy : Another investigation explored the use of this compound in combination with doxorubicin, a standard chemotherapeutic agent. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.

常见问题

Q. How can researchers design kinetic studies to evaluate the Boc group’s stability under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。